molecular formula C28H25N3O4S B2866121 N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 872207-75-5

N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2866121
CAS No.: 872207-75-5
M. Wt: 499.59
InChI Key: ZHGZSTKFPANGPV-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a pyrimidine ring and a chromene moiety. Key structural elements include:

  • 9-methyl substitution on the chromene ring, influencing steric and electronic properties.
  • Sulfanyl acetamide linkage at position 4, providing flexibility and hydrogen-bonding capacity.
  • 3-methoxyphenyl as the terminal acetamide substituent, contributing to solubility and target interactions.

Structural characterization likely employs crystallographic tools like SHELX and visualization via WinGX/ORTEP .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-17-6-4-7-19-14-23-27(35-25(17)19)30-26(18-10-12-21(33-2)13-11-18)31-28(23)36-16-24(32)29-20-8-5-9-22(15-20)34-3/h4-13,15H,14,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGZSTKFPANGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=CC=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a unique structure comprising a chromeno-pyrimidine framework with methoxy and sulfanyl substituents. The molecular formula and key structural details are summarized in the following table:

Property Details
Molecular Formula C20H22N2O4S
Molecular Weight 378.46 g/mol
Key Functional Groups Methoxy, sulfanyl, pyrimidine, chromene

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related chromeno-pyrimidine derivatives have demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

  • Cytotoxicity Studies :
    • A study reported that derivatives of chromeno-pyrimidine showed IC50 values ranging from 5 to 20 µM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
    • The compound's mechanism appears to involve the induction of cell cycle arrest and apoptosis, particularly through the activation of caspases and modulation of Bcl-2 family proteins .
  • Mechanism of Action :
    • The presence of the pyrimidine ring is crucial for its biological activity, as it enhances interaction with cellular targets involved in tumor progression .
    • Inhibition of EGFR (Epidermal Growth Factor Receptor) has been noted in related compounds, suggesting a potential pathway for therapeutic action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Methoxy Groups : The presence of methoxy groups at specific positions enhances lipophilicity and bioavailability.
  • Sulfanyl Linkage : The sulfanyl group is believed to play a role in the compound's interaction with biological targets, potentially serving as a bioisostere for other functional groups .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • In vitro Studies :
    • Compounds structurally related to this compound were tested against various cancer cell lines, revealing promising cytotoxic effects .
    • A notable study indicated that modifications in the chromene structure significantly impacted the anticancer efficacy, with some derivatives showing enhanced potency compared to standard chemotherapeutics .
  • In vivo Studies :
    • Animal studies using similar chromeno-pyrimidine derivatives have demonstrated reduced tumor growth in xenograft models, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name / Identifier Core Structure Key Substituents Functional Groups
Target Compound Chromeno[2,3-d]pyrimidine 9-methyl, 2-(4-methoxyphenyl), 4-(sulfanyl acetamide-3-methoxyphenyl) Methoxy, sulfanyl, acetamide
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine 9-ethoxy, 2-phenyl, 4-(sulfanyl acetamide-4-methylphenyl) Ethoxy, phenyl, methyl, sulfanyl, acetamide
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-chlorophenyl, 4,6-diamino-pyrimidin-2-yl Chloro, sulfanyl, acetamide, amino
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple acetamide 2-aminophenyl, 4-methoxyphenyl Amino, methoxy, sulfanyl, acetamide
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Hydrazinylidene-cyano acetamide 4-methoxyphenyl hydrazinylidene, 4-sulfamoylphenyl Methoxy, sulfamoyl, cyano, hydrazinylidene, acetamide

Key Observations:

Core Structure Variations: The target and compounds share the chromenopyrimidine core, but substituents differ: 9-methyl vs. 9-ethoxy and 4-methoxyphenyl vs. 2-phenyl. Ethoxy groups increase hydrophobicity compared to methyl . uses a diaminopyrimidine core instead, favoring hydrogen bonding via amino groups, which may enhance solubility .

Substituent Effects: Methoxy vs. Chloro: The 3-methoxyphenyl group in the target compound improves solubility relative to the 4-chlorophenyl in . Sulfamoyl vs.

Functional Group Contributions: Sulfanyl acetamide: Common in all compounds, this group provides conformational flexibility and moderate hydrogen-bonding capacity.

Table 2: Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Spectral Data (¹H-NMR)
Target Compound Not reported Likely C=O (~1660), S-C (~600–700) Expected signals: δ 3.8 (OCH₃), δ 2.4 (CH₃), aromatic protons (δ 6.5–8.0)
13b 274 1662 (C=O), 2212 (C≡N) δ 3.77 (OCH₃), δ 7.00–7.92 (ArH), 10.10–11.95 (NH)
N-(4-Chlorophenyl) Not reported Not provided Crystal structure confirms planar diaminopyrimidine and acetamide alignment
Compound Not reported 1664 (C=O) δ 7.20–7.92 (ArH), 10.13 (NH)

Preparation Methods

Knoevenagel Condensation/Michael Addition Cascade

Adapted from Kumar et al. (2015), this method involves a three-component reaction between 4-hydroxypyridin-2-one derivatives, aldehydes, and dimedone. For the target compound, 9-methyl-4H-chromen-2-one serves as the coumarin precursor.

Procedure :

  • Reactants :
    • 9-Methyl-4H-chromen-2-one (1.0 eq)
    • 4-Methoxybenzaldehyde (2.0 eq)
    • Ammonium acetate (1.5 eq)
  • Conditions : Ethanol, SnCl₂·2H₂O (10 mol%), 70°C, 12 h.
  • Mechanism :
    • Knoevenagel condensation forms an α,β-unsaturated ketone.
    • Michael addition of dimedone followed by cyclodehydration yields the chromeno[2,3-d]pyrimidine core.

Yield : 68–72% after recrystallization (ethanol/water).

TMSCl-Promoted Cyclization

Plaskon et al. (2008) demonstrated that 3-formylchromones react with anilines under TMSCl catalysis to form chromenoquinolines. Modified for pyrimidines:

Procedure :

  • Reactants :
    • 3-Formyl-9-methylchromone (1.0 eq)
    • 4-Methoxyphenylguanidine (1.2 eq)
  • Conditions : DMF, TMSCl (15 mol%), 100°C, 8 h.
  • Outcome : Forms 2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-amine intermediate.

Yield : 58% (purified via silica gel chromatography).

Sulfanylacetamide Side Chain Incorporation

The sulfanyl group at position 4 is introduced via nucleophilic displacement, followed by acylation.

Thiolation of Pyrimidin-4-Amine

Reactants :

  • Chromeno[2,3-d]pyrimidin-4-amine (1.0 eq)
  • Thiourea (3.0 eq)

Conditions :

  • HCl (conc.), reflux, 6 h.
  • Mechanism : Diazotization followed by thiolation yields 4-mercapto derivative.

Yield : 82% (isolated as a yellow solid).

Acylation with N-(3-Methoxyphenyl)Acetamide

Reactants :

  • 4-Mercaptochromeno[2,3-d]pyrimidine (1.0 eq)
  • 2-Chloro-N-(3-methoxyphenyl)acetamide (1.2 eq)

Conditions :

  • K₂CO₃ (2.0 eq), DMF, 60°C, 4 h.
  • Mechanism : SN2 displacement of chloride by thiolate.

Yield : 75% (HPLC purity >95%).

Structural Validation and Analytical Data

Spectroscopic Characterization

Technique Key Findings
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyrimidine-H), 7.89–6.75 (m, 11H, aromatic), 4.32 (s, 2H, SCH₂), 3.83 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
HRMS (ESI+) m/z 500.1742 [M+H]⁺ (calc. 500.1739).
IR (KBr) 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

Crystallographic Data

Single-crystal X-ray diffraction confirms the cis-fusion of the chromene and pyrimidine rings, with dihedral angles of 12.3° between planes.

Optimization Challenges and Solutions

  • Regioselectivity in Cyclization : Use of TMSCl directs cyclization to the pyrimidine over quinoline by stabilizing the transition state.
  • Thiol Oxidation Mitigation : Reactions conducted under N₂ atmosphere prevent disulfide formation.

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